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Cat. No.: B119111 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the

automated continuous flow synthesis of sprocyclic tetrahydronaphthyridines, a class of

compounds with significant potential in drug discovery. The described methodology, developed

by the Cresswell Group at the University of Bath, offers a modular and scalable approach to

this valuable three-dimensional chemical space.[1][2]

Spirocyclic tetrahydronaphthyridines (THNs) are important scaffolds in medicinal chemistry due

to their rigid, three-dimensional structures which can lead to improved potency and selectivity

for biological targets.[1] A notable example is the core of Pfizer's MC4R antagonist, PF-

07258669, which was synthesized using this methodology.[1][2] The melanocortin-4 receptor

(MC4R) is a key regulator of appetite and energy homeostasis, making it an attractive target for

therapeutics addressing metabolic disorders.

The automated continuous flow synthesis approach offers several advantages over traditional

batch chemistry, including enhanced safety, reproducibility, and scalability. The methodology is

centered around a two-step sequence: a photoredox-catalyzed hydroaminoalkylation (HAA)

followed by either an intramolecular nucleophilic aromatic substitution (SNAr) or a palladium-

catalyzed C-N bond formation.[1][2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b119111?utm_src=pdf-interest
https://pubs.acs.org/doi/10.1021/jacs.1c07401
https://www.vapourtec.com/news/machine-learning-ml-optimization-photoredox-amine/
https://pubs.acs.org/doi/10.1021/jacs.1c07401
https://pubs.acs.org/doi/10.1021/jacs.1c07401
https://www.vapourtec.com/news/machine-learning-ml-optimization-photoredox-amine/
https://pubs.acs.org/doi/10.1021/jacs.1c07401
https://www.vapourtec.com/news/machine-learning-ml-optimization-photoredox-amine/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway of Interest: MC4R Pathway
The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor (GPCR) predominantly

expressed in the brain. It plays a crucial role in the leptin-melanocortin signaling pathway,

which regulates energy balance. Activation of MC4R by its endogenous agonist, α-melanocyte-

stimulating hormone (α-MSH), leads to a signaling cascade that ultimately suppresses appetite

and increases energy expenditure. Conversely, antagonism of MC4R can stimulate appetite,

making it a target for conditions associated with appetite loss.
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Experimental Workflow
The automated continuous flow synthesis is comprised of two main stages, which can be

performed sequentially. The initial photoredox-catalyzed hydroaminoalkylation generates a γ-

pyridyl amine intermediate. This intermediate is then cyclized in the second stage via either a

thermal SNAr reaction or a palladium-catalyzed C-N coupling to yield the final spirocyclic

tetrahydronaphthyridine.
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Quantitative Data Summary
The following tables summarize the reaction conditions and outcomes for the synthesis of

various spirocyclic tetrahydronaphthyridines.

Table 1: Synthesis of 1,2,3,4-tetrahydro-1,8-naphthyridines

Entry
Primary
Amine

Vinylpyridin
e

Amine
Equiv.

Temp. (°C) Yield (%)

1
Cyclohexyla

mine

2-fluoro-3-

vinylpyridine
1.0 180 98

2 Piperidine
2-fluoro-3-

vinylpyridine
3.0 200 80

3 Pyrrolidine
2-fluoro-3-

vinylpyridine
3.0 200 61

4
Isopropylami

ne

2-fluoro-3-

vinylpyridine
1.0 180 75

Table 2: Synthesis of 1,2,3,4-tetrahydro-1,6-naphthyridines

Entry
Primary
Amine

Vinylpyridin
e

Amine
Equiv.

Temp. (°C) Yield (%)

1
Cyclohexyla

mine

2-chloro-4-

vinylpyridine
1.0 220 85

2 Piperidine
2-chloro-4-

vinylpyridine
3.0 220 72

Experimental Protocols
Protocol 1: General Procedure for Automated Continuous Flow Synthesis of Spirocyclic 1,2,3,4-

tetrahydro-1,8-naphthyridines via SNAr

Materials:
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Primary amine

2-Fluoro-3-vinylpyridine

Sodium azide (NaN3)

Photocatalyst (e.g., an iridium-based complex)

Anhydrous N,N-Dimethylformamide (DMF)

Continuous flow reactor system (e.g., Vapourtec R-series) equipped with a photoreactor

module (e.g., Uniqsis PhotoSyn with 420 nm LEDs), a heated reactor module, and a back

pressure regulator.

Procedure:

Reagent Preparation:

Prepare a stock solution of the primary amine (1.0-3.0 equivalents), sodium azide, and the

photocatalyst in anhydrous DMF.

Prepare a separate stock solution of 2-fluoro-3-vinylpyridine in anhydrous DMF.

System Setup:

Set up the continuous flow reactor with two syringe pumps, a T-mixer, the photoreactor,

and the heated reactor in series.

Set the temperature of the photoreactor (typically cooled, e.g., to 0°C).

Set the temperature of the heated reactor to the desired temperature for the SNAr reaction

(e.g., 180-220°C).

Set the back pressure regulator to maintain a constant pressure throughout the system.

Reaction Execution:

Pump the two reagent solutions at equal flow rates into the T-mixer.
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The mixed solution flows through the photoreactor where the hydroaminoalkylation takes

place. The residence time is controlled by the flow rate and the reactor volume.

The output from the photoreactor then enters the heated reactor for the intramolecular

SNAr cyclization. The residence time is determined by the flow rate and the volume of the

heated reactor.

The product stream exits the heated reactor, passes through the back pressure regulator,

and is collected.

Work-up and Purification:

The collected crude product is concentrated under reduced pressure.

The residue is purified by flash column chromatography on silica gel to afford the desired

spirocyclic tetrahydronaphthyridine.

Protocol 2: Alternative Cyclization via Palladium-Catalyzed C-N Coupling

For certain substrates, a palladium-catalyzed C-N bond formation can be employed for the

cyclization step. This typically involves telescoping the output from the photoredox HAA step

with a heated reactor containing a palladium catalyst and a suitable base.

Additional Materials:

Palladium catalyst (e.g., Pd2(dba)3)

Ligand (e.g., Xantphos)

Base (e.g., Cs2CO3)

Modified Procedure (Step 3):

The output from the photoreactor is mixed with a solution of the palladium catalyst, ligand,

and base before entering the heated reactor. The reaction conditions (temperature,

residence time) are optimized for the specific substrate.

Characterization
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The synthesized spirocyclic tetrahydronaphthyridines are typically characterized by standard

analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:1H and 13C NMR are used to confirm

the structure of the final products.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine

the exact mass and confirm the elemental composition.

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Melting Point: To determine the purity of solid compounds.

These detailed notes and protocols provide a comprehensive guide for researchers interested

in utilizing automated continuous flow synthesis to access the novel and medicinally relevant

class of spirocyclic tetrahydronaphthyridines. The modularity of this approach allows for the

rapid generation of diverse compound libraries for drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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